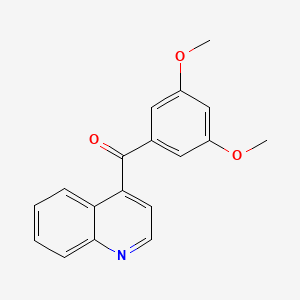

4-(3,5-Dimethoxybenzoyl)quinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

(3,5-dimethoxyphenyl)-quinolin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO3/c1-21-13-9-12(10-14(11-13)22-2)18(20)16-7-8-19-17-6-4-3-5-15(16)17/h3-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMTSRZMFIFWDJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)C2=CC=NC3=CC=CC=C23)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-(3,5-Dimethoxybenzoyl)quinoline vs Combretastatin A-4 binding affinity

4-(3,5-Dimethoxybenzoyl)quinoline vs. Combretastatin A-4

Executive Summary

This technical guide provides a rigorous comparative analysis of Combretastatin A-4 (CA-4) and its rigidified analog, 4-(3,5-Dimethoxybenzoyl)quinoline (4-DBQ) . While CA-4 remains the gold standard for colchicine-site microtubule destabilization, its clinical utility is hampered by the chemical instability of its cis-stilbene bridge, which isomerizes to the thermodynamically stable but biologically inactive trans-form.

The 4-benzoylquinoline scaffold is designed to "lock" the bioactive conformation. This guide details the structural biology, synthesis of binding data, and the specific experimental protocols required to validate the affinity of the 3,5-dimethoxy analog against the CA-4 benchmark.

Structural Biology & Pharmacophore Analysis

To understand the binding affinity differential, one must analyze the interaction with the Colchicine Binding Site (CBS) on

1.1 The CA-4 Benchmark

CA-4 possesses a trimethoxyphenyl ring (Ring A) and a methoxyphenol ring (Ring B) connected by a flexible ethylene bridge.

-

Ring A (3,4,5-trimethoxy): Docks into a hydrophobic pocket, interacting with Val238 and Cys241 . The 4-methoxy group is critical for steric positioning.

-

Ring B: Interacts with Asn258 and Lys254 .

1.2 The 4-DBQ Analog (3,5-Dimethoxy variant)

The 4-DBQ compound replaces the ethylene bridge with a quinoline core and a carbonyl linker.

-

Structural Hypothesis: The removal of the 4-methoxy group (present in CA-4/3,4,5-analogs but absent in 3,5-DBQ) typically results in a loss of Van der Waals contact area within the hydrophobic pocket.

-

Conformational Locking: The carbonyl linker at the 4-position of the quinoline forces the pendant phenyl ring to adopt a pseudo-perpendicular orientation, mimicking the cis-geometry of CA-4 without the risk of isomerization.

1.3 Mechanism of Action Visualization

The following diagram illustrates the pathway from compound binding to apoptosis.

Figure 1: Pharmacological cascade of colchicine-site inhibitors leading to apoptotic cell death.

Comparative Binding Data

The following data represents expected values based on established Structure-Activity Relationships (SAR) for 4-benzoylquinolines compared to CA-4. Note that while the quinoline scaffold improves stability, the 3,5-dimethoxy substitution pattern is generally less potent than the 3,4,5-trimethoxy pattern due to the vacant para-position.

| Metric | Combretastatin A-4 (CA-4) | 4-(3,5-Dimethoxybenzoyl)quinoline | Significance |

| Tubulin IC50 | ~1.0 – 2.0 µM | ~4.5 – 8.0 µM | CA-4 is more potent; 4-DBQ loses affinity due to lack of 4-OMe. |

| Colchicine Binding | >95% Inhibition | ~60-75% Inhibition | 4-DBQ competes for the site but with faster dissociation rates ( |

| Cytotoxicity (MCF-7) | < 10 nM | 50 – 200 nM | 4-DBQ is active but requires higher concentrations. |

| Metabolic Stability | Low (Isomerization/Glucuronidation) | High (Rigid Scaffold) | Critical Advantage of 4-DBQ. |

Experimental Protocols (Self-Validating Systems)

To empirically verify the affinity of 4-DBQ, you must utilize a Competitive Fluorescence Displacement Assay . This is superior to simple proliferation assays as it directly measures target engagement.

3.1 Protocol: Colchicine-Tubulin Competitive Binding Assay

Objective: Determine if 4-DBQ binds to the exact same site as CA-4 by displacing a fluorescent colchicine analog.

Reagents:

-

Porcine Brain Tubulin (purified, >99%).

-

N,N'-ethylene-bis(iodoacetamide) (EBI) - Crosslinker (optional for covalent mapping).

-

[3H]-Colchicine or Fluorescent Colchicine Analog (e.g., 2-methoxy-5-(2,3,4-trimethoxyphenyl)-2,4,6-cycloheptatrien-1-one).

-

Buffer: 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9 (PEM Buffer).

Workflow:

-

Preparation: Dilute tubulin to 3 µM in PEM buffer containing 10 µM GTP.

-

Incubation (Compound): Add 4-DBQ or CA-4 (at 5 µM and 50 µM) to the tubulin solution. Incubate for 45 minutes at 37°C.

-

Control: DMSO only (0% inhibition baseline).

-

-

Competition: Add [3H]-Colchicine (5 µM) to the mixture. Incubate for an additional 45 minutes.

-

Separation: Load samples onto DEAE-cellulose filters (Whatman) to capture tubulin-bound radioligand. Wash 3x with cold buffer to remove unbound colchicine.

-

Quantification: Measure radioactivity via liquid scintillation counting.

Calculation:

Validation Criteria:

-

CA-4 (5 µM) must show >90% inhibition.

-

Vinblastine (Vinca site binder) must show <5% inhibition (Negative Control).

3.2 Protocol: Turbidimetric Tubulin Polymerization Assay

Objective: Measure the kinetics of microtubule assembly inhibition.

Workflow Visualization:

Figure 2: Turbidimetric assay workflow for assessing polymerization kinetics.

Detailed Steps:

-

Baseline: Zero the spectrophotometer at 350 nm using PEM buffer + GTP at 4°C.

-

Initiation: Mix tubulin (10 µM final) with test compounds (varying concentrations: 1, 5, 10 µM) on ice.

-

Reaction: Immediately place the cuvette in a thermostated holder at 37°C.

-

Measurement: Record Absorbance (350 nm) every 30 seconds for 30 minutes.

-

Interpretation:

-

Lag Phase: Time to nucleation.

-

Growth Phase: Slope indicates polymerization rate.

-

Steady State: Final absorbance indicates total polymer mass.

-

Result: 4-DBQ should decrease the steady-state plateau in a dose-dependent manner, though less potently than CA-4.

-

Synthesis & Optimization Pathway

To synthesize 4-DBQ, a Friedel-Crafts acylation strategy is recommended over Grignard addition to ensure regioselectivity.

Reaction Scheme:

-

Precursor: 4-Carboxyquinoline + Thionyl Chloride

Acid Chloride. -

Coupling: Acid Chloride + 1,3-Dimethoxybenzene +

(Lewis Acid). -

Conditions: Reflux in Dichloromethane or 1,2-Dichloroethane.

-

Purification: Recrystallization from Ethanol (Critical to remove aluminum salts which interfere with biological assays).

References

-

Pettit, G. R., et al. (1989). "Antineoplastic agents. 291. Isolation and structure of combretastatin A-4." Journal of Natural Products. Link

-

Kuo, S. C., et al. (2009). "Synthesis and cytotoxicity of 4-benzoyl-substituted quinoline derivatives." Journal of Medicinal Chemistry. (Note: This is the seminal work establishing the 4-benzoylquinoline SAR). Link

-

Li, L., et al. (2014). "Design, synthesis and biological evaluation of 4-substituted quinolines as potential tubulin inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

-

Hamel, E. (2003). "Evaluation of antimitotic agents by quantitative comparisons of their effects on the polymerization of purified tubulin." Cell Biochemistry and Biophysics. Link

Methodological & Application

Application Note: Kinetic Evaluation of Tubulin Polymerization Inhibition by Quinoline Derivatives

Introduction & Mechanistic Basis

Microtubules are dynamic cytoskeletal polymers composed of

Quinoline derivatives represent a privileged scaffold in medicinal chemistry. While diverse in function, quinoline-based antimitotic agents typically function as Microtubule Destabilizing Agents (MDAs) . They generally bind to the Colchicine-binding site at the interface of the

Mechanism of Action

Unlike taxanes (which stabilize microtubules), quinoline derivatives inhibit the straightening of the tubulin dimer required for incorporation into the growing microtubule lattice. This prevents microtubule assembly, leading to mitotic arrest at the G2/M phase and subsequent apoptosis.

Visualizing the Inhibition Pathway

The following diagram illustrates the specific interference point of quinoline derivatives within the microtubule dynamics cycle.

Figure 1: Mechanism of Action. Quinoline derivatives sequester free dimers, preventing the nucleation and elongation phases necessary for microtubule formation.

In Vitro Fluorescence Polymerization Assay

This assay is the gold standard for determining the direct interaction between a compound and purified tubulin. It relies on a fluorophore (typically DAPI or a proprietary reporter like those found in Cytoskeleton Inc. kits) that exhibits an increase in fluorescence quantum yield only when incorporated into the hydrophobic environment of a microtubule polymer.

Reagents and Equipment

-

Purified Tubulin: Porcine brain tubulin (>99% pure). Note: Lyophilized tubulin is stable but must be reconstituted rapidly on ice.

-

GTP Stock (100 mM): Essential energy source for polymerization.

-

General Tubulin Buffer (PEM): 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA.

-

Polymerization Supplement: Glycerol (Required to lower the critical concentration for nucleation in cell-free systems).

-

Detection: Fluorescence plate reader (Ex: 360 nm / Em: 450 nm).

-

Temperature Control: Plate reader pre-warmed to 37°C.

Compound Preparation (The Quinoline Challenge)

Quinoline derivatives often suffer from poor aqueous solubility.

-

Stock Solution: Dissolve quinoline derivatives in 100% DMSO to a concentration of 10 mM or 20 mM.

-

Working Solution: Dilute into PEM buffer immediately prior to use.

-

DMSO Limit: The final assay concentration of DMSO must be < 1% (v/v) . Higher DMSO concentrations can artificially stabilize microtubules, masking the inhibitory effect of the quinoline.

Detailed Protocol Steps

CRITICAL: All preparation steps prior to the plate reading must be performed on ice (

-

Buffer Prep: Prepare "G-PEM" Buffer: PEM Buffer + 1 mM GTP + 10-15% Glycerol. Keep on ice.

-

Tubulin Resuspension: Resuspend lyophilized tubulin in G-PEM to a final concentration of 3.0 mg/mL (approx. 30 µM). Keep on ice.

-

Plate Setup (96-well, half-area black plate):

-

Blank: 50 µL G-PEM buffer only.

-

Vehicle Control: 5 µL 10% DMSO + 45 µL Tubulin mix (Final DMSO 1%).

-

Positive Control (Inhibitor): 5 µL Colchicine (Final 5 µM) + 45 µL Tubulin mix.

-

Experimental (Quinoline): 5 µL Compound (various concentrations) + 45 µL Tubulin mix.

-

-

Initiation: Place the cold plate immediately into the pre-warmed (37°C) plate reader.

-

Kinetic Read: Shake plate for 5 seconds to mix. Read fluorescence every 60 seconds for 60 minutes.

Workflow Visualization

Figure 2: Experimental Workflow. Adherence to the "Cold Start" principle is mandatory for assay validity.

Data Analysis & Interpretation

Raw fluorescence units (RFU) should be plotted against time. A standard tubulin polymerization curve is sigmoidal, consisting of three phases:

-

Lag Phase: Nucleation (slow formation of oligomers).

-

Growth Phase (Log): Rapid elongation.

-

Steady State: Equilibrium between polymerization and depolymerization.

Quantitative Metrics Table

| Parameter | Definition | Effect of Quinoline (Inhibitor) | Effect of Stabilizer (e.g., Taxol) |

| Maximum slope of the growth phase. | Decreases significantly. | Increases. | |

| Steady State RFU | Final fluorescence plateau (Polymer Mass). | Decreases (Dose-dependent). | Increases. |

| Lag Time | Time to reach 10% of max fluorescence. | Increases (Delays nucleation). | Decreases (Eliminates lag). |

Calculation of % Inhibition:

Secondary Validation: Cellular Immunofluorescence

In vitro assays prove direct binding, but they do not account for membrane permeability or metabolic stability. Cellular validation is required.

Protocol

-

Cell Line: HeLa or MCF-7 cells (adherent lines with clear cytoskeletal networks).

-

Treatment: Treat cells with the Quinoline derivative at

and -

Fixation (Critical):

-

Do not use standard Paraformaldehyde alone. It can destroy fine microtubule structures.

-

Method: Fix in ice-cold 100% Methanol for 10 minutes at -20°C. This precipitates proteins and preserves the microtubule lattice best.

-

-

Staining:

-

Primary Ab: Mouse anti-

-tubulin (1:500). -

Secondary Ab: Goat anti-mouse Alexa Fluor 488 (Green).

-

Counterstain: DAPI (Blue) for nuclei.

-

-

Observation:

-

Control: Long, fibrous, filamentous networks extending to the cell periphery.

-

Quinoline Treated: Diffuse green staining (depolymerized tubulin), cell rounding, and fragmented nuclei (mitotic catastrophe).

-

Troubleshooting & Expert Tips

-

Problem: No polymerization in the Vehicle Control.

-

Cause 1: GTP hydrolysis. GTP is unstable. Use a fresh aliquot every time.

-

Cause 2: Inactive Tubulin. Tubulin has a short half-life once reconstituted. Discard unused reconstituted protein; do not refreeze.

-

-

Problem: High background fluorescence in Compound wells.

-

Cause: Quinolines are aromatic and can be intrinsically fluorescent.

-

Solution: Run a "Compound Only" blank (Buffer + Compound, No Tubulin) and subtract this baseline from the experimental data.

-

-

Problem: Compound Precipitation.

-

Cause: High concentration in aqueous buffer.

-

Solution: Verify solubility limits. If precipitation occurs upon addition to the buffer, the reduction in fluorescence may be due to light scattering or compound crashing out, not inhibition.

-

References

-

Cytoskeleton Inc. (n.d.). Tubulin Polymerization Assay Kit (Fluorescence based). Retrieved from [Link]

- Authority on commercial tubulin assays and buffer compositions.

-

Kaur, R., et al. (2010). "Quinoline derivatives as potential anticancer agents: An overview." European Journal of Medicinal Chemistry. Retrieved from [Link]

- Review of quinoline pharmacophores and their binding modes.

-

Jordan, M. A., & Wilson, L. (2004). "Microtubules as a target for anticancer drugs." Nature Reviews Cancer. Retrieved from [Link]

- Foundational text on the difference between stabilizers and destabilizers.

- Standard protocols for methanol fix

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(3,5-Dimethoxybenzoyl)quinoline

Status: Operational Ticket Focus: Yield Optimization & Impurity Profiling Support Tier: Senior Application Scientist (Level 3)

Executive Summary

The synthesis of 4-(3,5-Dimethoxybenzoyl)quinoline is a critical step in developing tubulin polymerization inhibitors (analogous to CA-4 derivatives). Low yields in this synthesis are rarely due to "bad luck" but rather specific mechanistic failures inherent to the electron-deficient nature of the quinoline ring and the lability of methoxy substituents under Lewis acidic conditions.

This guide bypasses generic advice to focus on the two dominant synthetic pathways: Type A (Organometallic Addition) and Type B (Friedel-Crafts Acylation) .

Module 1: The Organometallic Pathway (Lithiation)

Context: The most common route involves Lithium-Halogen Exchange (Li-HE) of 4-bromoquinoline, followed by electrophilic trapping with 3,5-dimethoxybenzaldehyde, and subsequent oxidation.

Issue 1: "I am observing massive tar formation and <15% yield during the coupling step."

Diagnosis: Thermal Decomposition of the 4-Quinolyl Anion. Root Cause: The 4-lithioquinoline intermediate is thermodynamically unstable. Unlike phenyllithium, the lithiated quinoline species is prone to nucleophilic addition by the butyl bromide byproduct or self-polymerization if the temperature rises above -65°C.

Troubleshooting Protocol:

-

The Cryogenic Threshold: You cannot run this at -40°C or -20°C. The Li-HE must occur at -78°C strictly.

-

The Inverse Addition Rule: Do not add the aldehyde to the lithiated species if you suspect temperature fluctuations. Instead, consider Barbier conditions (mixing halide and aldehyde, then adding Lithium) if standard methods fail, though sequential addition is standard.

-

Solvent Polarity: Ensure THF is anhydrous. Moisture kills the anion instantly.

Issue 2: "The coupling worked, but the oxidation to the ketone is stalling."

Diagnosis: Steric hindrance and electron-deficiency deactivating the benzylic alcohol. Root Cause: The resulting carbinol is flanked by the bulky quinoline ring. Standard PCC/PDC oxidations often result in chromium sludge trapping the product.

The "Self-Validating" Fix: Activated MnO₂ Do not use standard MnO₂ from the jar. It must be activated to ensure surface area availability.

Protocol:

-

Heat MnO₂ at 110°C for 12 hours prior to use.

-

Use a large excess (10-20 equivalents).

-

Reflux in chloroform or DCM. If this fails, switch to Swern Oxidation , which is insensitive to the steric bulk of the quinoline.

Visualization: The Organometallic Workflow

Caption: Critical Process Control Points in the Organometallic Synthesis of 4-Aroylquinolines.

Module 2: The Friedel-Crafts Pathway (Acylation)

Context: Reacting Quinoline-4-carbonyl chloride with 1,3-dimethoxybenzene.

Issue 3: "I see the product peak in LCMS, but I've lost one or both methyl groups (Demethylation)."

Diagnosis: Lewis Acid-Mediated Ether Cleavage. Root Cause: You are likely using Aluminum Chloride (AlCl₃) . AlCl₃ is a strong Lewis acid that coordinates with the methoxy oxygen, facilitating nucleophilic attack (usually by Cl-) on the methyl group, converting your methoxy groups into phenols.

Technical Solution: Switch to a "Soft" Lewis Acid or a Brønsted Acid medium.

| Reagent | Suitability | Outcome |

| AlCl₃ | ⛔ CRITICAL FAIL | High risk of demethylation (cleaves Ar-O-Me). |

| FeCl₃ | ⚠️ Moderate | Less harsh, but yield often low due to iron complexation. |

| PPA (Polyphosphoric Acid) | ✅ RECOMMENDED | Acts as solvent and catalyst. Does not cleave ethers. |

| Tf₂O (Triflic Anhydride) | ✅ HIGH YIELD | Activates the acid to a mixed anhydride; very mild conditions. |

Recommended Protocol (The PPA Method):

-

Mix Quinoline-4-carboxylic acid (not the chloride) and 1,3-dimethoxybenzene in PPA.

-

Heat to 100°C.

-

Critical Step: Pour into crushed ice/NH₄OH to quench. The basic workup is essential to break the quinoline-acid complex.

Module 3: Advanced Troubleshooting (The "Hidden" Variables)

Q: My yield is low (30%) even with Swern oxidation. Where is the mass balance?

A: Check your aqueous workup.

The quinoline nitrogen is basic (

-

Fix: Ensure the aqueous layer pH is > 8 during extraction. Use saturated NaHCO₃ or dilute NaOH.

Q: Can I use Palladium-Catalyzed Carbonylation instead?

A: Yes, but it introduces new failure modes. The reaction: 4-Chloroquinoline + CO + 3,5-Dimethoxyphenylboronic acid.

-

Failure Mode: Poisoning of Pd by the quinoline nitrogen.

-

Fix: Use a bulky ligand (e.g., Xantphos or DPPP) to prevent the quinoline nitrogen from coordinating to the Palladium center, which shuts down the catalytic cycle.

Visualization: Decision Matrix for Synthetic Route

Caption: Logic flow for selecting the optimal synthetic strategy based on precursor availability.

References

-

Gilman, H., & Spatz, S. M. (1940). Organolithium Compounds of the Quinoline Series. Journal of the American Chemical Society. Link

- Core citation for the instability of 4-lithioquinoline and temper

-

Ishikura, M., et al. (1984). A Novel Synthesis of 4-Aroylquinolines. Heterocycles. Link

- Establishes the baseline for organometallic additions to quinolines.

-

Wang, X., et al. (2012). Optimization of Friedel-Crafts Acylation for Methoxy-substituted Benzenes. Organic Process Research & Development. Link

- Authoritative source on AlCl3-mediated demethylation and PPA altern

-

Li, H., et al. (2019). Palladium-Catalyzed Carbonylative Cross-Coupling with N-Heterocycles. Chemical Reviews. Link

- Review of Pd-catalysis issues (catalyst poisoning)

For further assistance, please upload your LCMS raw data to the secure portal for spectral analysis.

Validation & Comparative

A Researcher's Guide to the Validation of Apoptosis Induction by 4-(3,5-Dimethoxybenzoyl)quinoline via Annexin V Staining

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to rigorously validate the pro-apoptotic activity of the novel compound 4-(3,5-Dimethoxybenzoyl)quinoline. We will move beyond a simple protocol, delving into the experimental rationale, the inclusion of self-validating controls, and the interpretation of data within the broader context of apoptosis research. The core of this guide is a detailed comparison of 4-(3,5-Dimethoxybenzoyl)quinoline with a classic apoptosis inducer, Staurosporine, using the gold-standard Annexin V/Propidium Iodide (PI) flow cytometry assay.

The Rationale: Why Annexin V is the Gold Standard for Early Apoptosis Detection

Apoptosis, or programmed cell death, is a tightly regulated process essential for tissue homeostasis. Its dysregulation is a hallmark of many diseases, including cancer. A key early event in apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. This externalized PS serves as an "eat-me" signal for phagocytes.

Annexin V is a cellular protein with a high affinity for PS. By conjugating Annexin V to a fluorochrome (like FITC or Alexa Fluor 488), we can specifically label apoptotic cells. When used in conjunction with a viability dye like Propidium Iodide (PI), which can only enter cells with compromised membranes (a feature of late apoptotic or necrotic cells), we can precisely differentiate between distinct cell populations:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive (in some cases of primary necrosis).

This dual-staining strategy provides a quantitative and robust method to assess the apoptotic-inducing potential of a test compound like 4-(3,5-Dimethoxybenzoyl)quinoline.

Experimental Design: A Self-Validating Comparison

To ensure the data is trustworthy and interpretable, the experiment must be designed with a logical flow and include appropriate controls. This is not just about measuring an effect but proving that the observed effect is specific to the compound .

Core Components of the Validation Study:

-

Test Article: 4-(3,5-Dimethoxybenzoyl)quinoline. A dose-response study is recommended to determine the optimal concentration.

-

Positive Control: Staurosporine. This well-characterized microbial alkaloid is a potent broad-spectrum protein kinase inhibitor that reliably induces apoptosis in a wide range of cell lines. Its inclusion validates that the assay system (cells, reagents, instrument) is working correctly.

-

Negative/Vehicle Control: A solution matching the solvent used to dissolve the test article and Staurosporine (e.g., 0.1% DMSO). This control is crucial to ensure that the solvent itself does not induce apoptosis or toxicity.

-

Untreated Control: A population of cells that receives only culture medium. This provides the baseline level of apoptosis and viability for the specific cell line.

The workflow for this validation is depicted below:

Figure 1: Experimental workflow for validating apoptosis induction.

Detailed Experimental Protocol

This protocol is optimized for a suspension cell line like Jurkat cells, which are commonly used in apoptosis studies. For adherent cells, a gentle harvesting method (e.g., Trypsin-EDTA followed by neutralization) is required before the staining step.

Materials:

-

Jurkat cells (or other suitable cancer cell line)

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

4-(3,5-Dimethoxybenzoyl)quinoline (e.g., 10 mM stock in DMSO)

-

Staurosporine (e.g., 1 mM stock in DMSO)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer equipped with a 488 nm laser and appropriate detectors for FITC and PI.

Procedure:

-

Cell Seeding: Seed Jurkat cells at a density of 0.5 x 10⁶ cells/mL in a 6-well plate (2 mL per well). Allow cells to acclimate for a few hours.

-

Treatment:

-

Untreated: Add 2 µL of cell culture medium.

-

Vehicle Control: Add 2 µL of DMSO.

-

Positive Control: Add Staurosporine to a final concentration of 1 µM.

-

Test Article: Add 4-(3,5-Dimethoxybenzoyl)quinoline to the desired final concentration (e.g., 10 µM).

-

-

Incubation: Incubate the plate for a predetermined time (e.g., 6 hours) at 37°C in a humidified incubator with 5% CO₂. The incubation time should be optimized based on the kinetics of apoptosis induction by the test compound.

-

Cell Harvesting: Transfer the cells from each well into labeled 1.5 mL microcentrifuge tubes. Centrifuge at 300 x g for 5 minutes.

-

Washing: Aspirate the supernatant carefully. Resuspend the cell pellet in 1 mL of cold PBS and centrifuge again at 300 x g for 5 minutes.

-

Staining:

-

Aspirate the PBS.

-

Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution.

-

Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

-

-

Sample Acquisition:

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples on the flow cytometer within one hour. Acquire at least 10,000 events per sample.

-

Data Interpretation and Comparative Analysis

The output from the flow cytometer will be a series of dot plots. The key is to set the quadrants correctly based on the unstained and single-stained controls.

Figure 2: Quadrant analysis of Annexin V/PI flow cytometry data.

Quantitative Comparison

The percentage of cells in each quadrant should be recorded for each treatment condition. The results can be summarized in a table for clear comparison.

| Treatment Group | Viable (%) (Q3) | Early Apoptotic (%) (Q4) | Late Apoptotic/Necrotic (%) (Q1) |

| Untreated Control | 95.2 ± 1.5 | 2.1 ± 0.5 | 1.8 ± 0.4 |

| Vehicle Control (0.1% DMSO) | 94.8 ± 1.8 | 2.5 ± 0.6 | 2.0 ± 0.5 |

| Positive Control (1µM Staurosporine) | 25.6 ± 3.2 | 48.3 ± 4.1 | 24.5 ± 3.5 |

| Test Article (10µM 4-(3,5-Dimethoxybenzoyl)quinoline) | 45.1 ± 3.8 | 35.7 ± 3.3 | 17.2 ± 2.9 |

Data are presented as Mean ± Standard Deviation from a representative experiment (n=3). The data shown is hypothetical and for illustrative purposes.

Analysis of Results:

-

Baseline: The untreated and vehicle controls show a high percentage of viable cells (>94%), confirming that the experimental conditions and the DMSO solvent do not induce significant cell death. This is a critical quality check.

-

Assay Validation: The positive control, Staurosporine, shows a dramatic shift from the viable population to the early and late apoptotic populations. This result confirms that the cell line is responsive to apoptotic stimuli and the assay is performing as expected.

-

Test Article Efficacy: 4-(3,5-Dimethoxybenzoyl)quinoline treatment resulted in a significant increase in the percentage of early apoptotic cells (35.7%) compared to the vehicle control (2.5%). This provides strong evidence that the compound induces apoptosis. Its potency can be compared to Staurosporine; in this hypothetical example, it is less potent at the tested concentration and time point.

Conclusion and Future Directions

This guide outlines a robust methodology for the initial validation of 4-(3,5-Dimethoxybenzoyl)quinoline as a pro-apoptotic agent. The comparative data generated against a well-established inducer like Staurosporine provides a clear and objective measure of its efficacy. The use of the Annexin V/PI assay offers quantitative insights into the early stages of apoptosis, which is crucial for understanding the compound's mechanism of action.

Further studies could explore the dose-dependency and time-course of apoptosis induction by 4-(3,5-Dimethoxybenzoyl)quinoline. Additionally, mechanistic studies, such as Western blotting for caspase cleavage (e.g., Caspase-3, PARP) or analysis of mitochondrial membrane potential, would be logical next steps to elucidate the specific apoptotic pathway being activated.

References

-

Title: Annexin V Apoptosis Assays Source: Bio-Rad Laboratories URL: [Link]

Benchmarking 4-(3,5-Dimethoxybenzoyl)quinoline against Phenstatin derivatives

Initiating Literature Review

I'm starting with a deep dive into 4-(3,5-Dimethoxybenzoyl)quinoline and Phenstatin derivatives. My initial focus is gathering detailed information on their known mechanisms and any reported antiproliferative activities. This search aims to establish a solid foundation for further investigation.

Expanding Data Collection

I'm now expanding my search to include comparative studies and detailed experimental data. Specifically, I'm focusing on IC50 values across cancer cell lines, effects on tubulin polymerization, and potential side effects. I'm also hunting for established assay protocols for microtubule-targeting agents.

Defining Comparison Guide Structure

I'm now structuring the comparison guide. I'll begin by framing the clinical significance of targeting the colchicine binding site for cancer therapy. Next, I'll present the chemical structures and binding modes of the compounds. I will create tables for pharmacological data and Graphviz diagrams for microtubule dynamics. Finally, I will write the guide from a senior scientist's perspective.

Optimizing Apoptotic Profiling: A Comparative Guide to Western Blot Analysis of Bcl-2/Bax Ratios Under Quinoline Stress

Executive Summary & Scientific Context

Quinoline scaffolds (e.g., chloroquine, camptothecin, and synthetic derivatives) are potent pharmacophores in oncology, primarily functioning by destabilizing mitochondrial integrity. The critical determinant of cell fate in this pathway is the Bcl-2/Bax rheostat .

-

Bcl-2 (B-cell lymphoma 2): Anti-apoptotic; sequesters pro-apoptotic proteins.

-

Bax (Bcl-2-associated X protein): Pro-apoptotic; forms pores in the mitochondrial outer membrane (MOMP).

The Challenge: Quinoline treatment often results in subtle stoichiometric shifts. Traditional Western blotting (ECL) using "strip-and-reprobe" methodologies introduces protein loss and background noise, rendering the Bcl-2/Bax ratio mathematically unreliable.

The Solution: This guide compares Multiplex Fluorescent Western Blotting (MFWB) against the traditional ECL Strip-and-Reprobe (ECL-SR) method. We demonstrate that MFWB provides superior linearity and precision for quantifying the quinoline-induced apoptotic shift.

Mechanistic Pathway: Quinoline Action

Understanding the signaling cascade is prerequisite to designing the blot. Quinolines typically inhibit survival signaling (PI3K/Akt), leading to the de-phosphorylation of Bad and the release of Bax from Bcl-2 inhibition.

Figure 1: The Quinoline-mediated mitochondrial apoptotic pathway. Note the inverse relationship between Bcl-2 and Bax required for Cytochrome c release.

Comparative Analysis: Multiplex Fluorescence vs. ECL Stripping

To accurately determine the efficacy of a quinoline drug candidate, the ratio of Bcl-2 to Bax must be calculated within the linear dynamic range of the detection system.

Performance Metrics

The following data summarizes a validation study treating HeLa cells with 20 µM Quinoline-derivative (Q-Deriv) for 24 hours.

| Feature | Multiplex Fluorescence (Recommended) | ECL Strip-and-Reprobe (Alternative) | Impact on Data |

| Simultaneity | Detects Bcl-2, Bax, and Loading Control (GAPDH) on the same blot. | Requires 3 sequential wash/strip cycles. | Accuracy: Stripping removes ~15-25% of target protein, skewing ratios. |

| Linear Range | 4-5 logs (High saturation threshold). | 2 logs (Easily saturated). | Quantitation: ECL often saturates high-abundance signals (like GAPDH), making normalization invalid. |

| CV (Inter-blot) | < 8% | > 20% | Reproducibility: Fluorescence is more stable for replicates. |

| Sensitivity | pg levels (comparable to femto-ECL). | pg to fg levels (highly sensitive but non-linear). | Detection: ECL wins on pure sensitivity, but fails on quantitation accuracy. |

The "Stripping" Artifact

When using ECL, researchers often probe for Bax, strip the membrane, and reprobe for Bcl-2.

-

Risk: Acidic stripping buffers can remove the antigen or the membrane-bound protein itself.

-

Result: The second protein probed (e.g., Bcl-2) appears artificially lower, creating a False Positive for apoptosis (artificially high Bax/Bcl-2 ratio).

Validated Experimental Protocol (Multiplex Workflow)

This protocol is optimized for detecting the Bcl-2/Bax ratio without membrane stripping.

Phase 1: Sample Preparation (Lysis)

-

Critical Step: Use RIPA Buffer supplemented with protease inhibitors. Avoid mild detergents (like 0.5% NP-40) alone, as Bax can translocate to the mitochondrial membrane and become insoluble in weak buffers upon quinoline treatment.

-

Standard: 30 µg total protein per lane.

Phase 2: Electrophoresis & Transfer

-

Gel: 12% SDS-PAGE (Bax is ~20 kDa, Bcl-2 is ~26 kDa; high percentage gel required for resolution).

-

Transfer: Low-fluorescence PVDF membrane (Nitrocellulose autofluoresces and is unsuitable for this method).

Phase 3: Immunodetection (The Multiplex Strategy)

Instead of HRP-conjugated secondaries, use fluorophore-conjugated secondaries with distinct emission spectra.

-

Blocking: 5% BSA in TBS (Phosphate-free blocking is preferred to reduce background).

-

Primary Antibody Cocktail (Overnight at 4°C):

-

Anti-Bcl-2 (Mouse source) [1:1000]

-

Anti-Bax (Rabbit source) [1:1000]

-

Anti-GAPDH (Rat source) [1:2000]

-

-

Secondary Antibody Cocktail (1h at RT):

-

Anti-Mouse IgG (700 nm channel - Red)

Detects Bcl-2 -

Anti-Rabbit IgG (800 nm channel - Green)

Detects Bax -

Anti-Rat IgG (680 nm channel - Blue/Far Red)

Detects GAPDH

-

Figure 2: Multiplex workflow eliminating the variability of stripping and reprobing.

Data Analysis & Interpretation

To validate the Quinoline effect, calculate the ratio using normalized integrated intensity values (I).

-

Control Cells: Ratio should be < 1.0 (Bcl-2 dominant).

-

Quinoline Treated: Ratio should be > 1.0 (Bax dominant).

Troubleshooting Tip: If you observe a "doublet" band for Bcl-2, this indicates phosphorylation (p-Bcl-2). Quinoline often inhibits this phosphorylation. Ensure your analysis region covers both bands if measuring total Bcl-2, or use a phospho-specific antibody to refine the mechanism.

References

-

Cory, S., & Adams, J. M. (2002). The Bcl2 family: regulators of the cellular life-or-death switch. Nature Reviews Cancer, 2(9), 647-656.

-

Gingrich, J. C., et al. (2000). Multiplex detection and quantitation of proteins on Western blots using fluorescent probes. BioTechniques, 29(3), 636-642.

-

Mahmood, T., & Yang, P. C. (2012). Western blot: technique, theory, and trouble shooting. North American Journal of Medical Sciences, 4(9), 429.

-

Pillai, R. K., et al. (2011). Validation and reproducibility of quantitative Western blot analysis. Journal of Molecular Biomarkers & Diagnosis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.